molecular formula C8H5BrN2O B1503008 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190317-67-9

7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B1503008
CAS No.: 1190317-67-9
M. Wt: 225.04 g/mol
InChI Key: UYHOVRLAQADKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolopyridine core fused at positions 2 and 3 (pyrrolo[2,3-c]pyridine), substituted with a bromine atom at position 7 and an aldehyde group at position 2. The aldehyde group enables diverse derivatization, while the bromine atom facilitates cross-coupling reactions for further functionalization.

Properties

IUPAC Name

7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHOVRLAQADKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676840
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190317-67-9
Record name 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde generally follows these key steps:

Bromination Techniques

Bromination is a critical step to introduce the bromine atom at the 7-position. Two main methods are reported:

Method Reagents & Conditions Notes
Bromine in Organic Solvent Bromine (Br2) in chloroform or similar solvent at 0°C to room temperature for 10–60 minutes Direct bromination; requires careful temperature control to avoid over-bromination
N-Bromosuccinimide (NBS) NBS with a base such as triethylamine in dichloromethane or tetrahydrofuran (THF) at room temperature for 1–16 hours Milder and more selective; often preferred for regioselectivity and reproducibility

These bromination conditions allow for regioselective substitution at the 7-position of the pyrrolo[2,3-c]pyridine ring system.

The introduction of the aldehyde group at the 3-position is commonly achieved via the Duff reaction , which involves the formylation of activated aromatic or heteroaromatic rings using hexamethylenetetramine (HMTA) under acidic conditions.

  • Typical Procedure:
    • Starting from 7-bromo-pyrrolo[2,3-c]pyridine derivative.
    • Reaction with HMTA in acidic medium (e.g., trifluoroacetic acid or acetic acid) under reflux.
    • Hydrolysis of the intermediate to yield the aldehyde.

This method provides good regioselectivity for the 3-position and is widely used in the synthesis of pyrrolo[2,3-c]pyridine aldehydes.

Protection of Pyrrole Nitrogen

To prevent side reactions during coupling or substitution steps, the pyrrole nitrogen is often protected by tosylation:

Reagent Conditions Purpose
p-Toluenesulfonyl chloride (tosyl chloride) Reaction with base (e.g., aqueous NaOH or lithium diisopropylamide (LDA)) in organic solvents like dichloromethane or THF at 0°C to room temperature for 1–12 hours Protects the pyrrole nitrogen to improve reaction selectivity and yield

Tosyl protection is reversible and can be removed under alkaline conditions after the desired transformations are complete.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
Starting material Pyrrolo[2,3-c]pyridine or derivative Base heterocyclic scaffold
Bromination Br2 in chloroform (0°C to RT, 10–60 min) or NBS + base in DCM/THF (RT, 1–16 h) 7-Bromo substitution
Nitrogen protection Tosyl chloride + base (NaOH or LDA) in DCM/THF (0°C to RT, 1–12 h) Pyrrole N-protection
Formylation Duff reaction: HMTA in acidic medium (reflux) 3-Formyl group introduction
Purification Extraction, filtration, recrystallization Isolated this compound

Research Findings and Optimization Notes

  • Regioselectivity: The use of NBS over elemental bromine improves regioselectivity and reduces side products.
  • Temperature Control: Low temperatures during bromination reduce over-bromination and degradation.
  • Protecting Group Strategy: Tosyl protection of the pyrrole nitrogen is critical for successful coupling and formylation reactions, improving yields and purity.
  • Reaction Times: Extended reaction times (up to 16 hours) for bromination or coupling steps can enhance conversion but require monitoring to avoid decomposition.
  • Solvent Choice: THF and dichloromethane are preferred solvents for bromination and tosylation steps due to their ability to dissolve reagents and stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents for substitution reactions include ammonia (NH3) and alcohols (ROH).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydrogen bromide derivatives.

  • Substitution: Amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibitors Development
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a crucial intermediate in synthesizing kinase inhibitors. These inhibitors target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50_{50} values in the nanomolar range, indicating strong potential for therapeutic applications in oncology .

2. Anticancer Properties
Research indicates that compounds similar to 7-bromo derivatives exhibit significant anticancer activities. For example, a derivative was tested for its cytotoxicity against ovarian and breast cancer cell lines, showing moderate to high efficacy while maintaining low toxicity towards non-cancerous cells . This highlights the compound's potential as a selective anticancer agent.

1. Enzyme Inhibition
The compound has been utilized to develop inhibitors for specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs). These inhibitors can disrupt critical signaling pathways involved in tumor growth and metastasis.

2. Antimicrobial Research
this compound has also been studied for its antimicrobial properties. Preliminary results indicate that certain derivatives display significant antibacterial and antifungal activities, making them candidates for new treatments against infections .

Case Studies

Study Objective Findings
Study on FGFR InhibitorsEvaluate the inhibitory effects of pyrrolo derivatives on FGFRsCompound 4h showed IC50_{50} values of 7 nM against FGFR1 and induced apoptosis in breast cancer cells .
Anticancer Activity AssessmentTest cytotoxicity against various cancer cell linesDerivatives exhibited selective cytotoxicity with minimal effects on healthy cells .
Antimicrobial EfficacyAssess the efficacy of the compound against bacterial strainsSome derivatives demonstrated significant inhibition zones against tested microbes.

Mechanism of Action

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is similar to other brominated pyrrolopyridine derivatives, such as 7-bromo-1H-pyrrolo[2,3-b]pyridine and 7-bromo-1H-pyrrolo[2,3-d]pyridine. its unique combination of a bromine atom and a formyl group at specific positions on the pyrrolopyridine ring system sets it apart. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

  • Structure : Chlorine replaces bromine at position 5.
  • Molecular Data :
Property 7-Bromo Derivative 7-Chloro Derivative
Molecular Formula C₈H₅BrN₂O C₉H₇ClN₂O
Molecular Weight 225.04 Da 195 Da
LogP Not reported 1.61
Aldehyde Proton (¹H NMR) Not reported δ ~9.9–10.1 ppm (similar to bromo analog)
  • Key Differences: The bromine atom (higher atomic weight and polarizability) may enhance reactivity in Suzuki-Miyaura couplings compared to chlorine.

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

  • Structure : Chlorine at position 5 instead of bromine at 6.
  • Molecular Data :
Property 7-Bromo Derivative 5-Chloro Derivative
CAS Number 1352397-70-6 1167056-35-0
Molecular Weight 225.04 Da 180.59 Da
Purity Not specified ≥95%
  • Key Differences :
    • Positional isomerism significantly impacts electronic distribution. The 5-chloro derivative may exhibit altered reactivity in electrophilic substitutions due to the proximity of the chlorine to the aldehyde group.

Positional Isomers in the Pyrrolo[2,3-c]pyridine Series

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Structure : Bromine at position 5 in the pyrrolo[2,3-b ]pyridine core (fusion at positions 2 and 3 vs. 2,3-c).
  • Synthesis : Prepared via Vilsmeier-Haack reaction (hexamine/acetic acid), yielding 67% .
  • ¹H NMR Data : Aldehyde proton at δ 9.93 ppm, compared to δ ~10.0 ppm in the 7-bromo-[2,3-c] isomer, suggesting similar electronic environments .
  • For example, [2,3-b] derivatives are prevalent in kinase inhibitor scaffolds, while [2,3-c] derivatives are explored in apoptosis modulation .

Functionalized Derivatives

5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Structure : Tosyl-protected nitrogen at position 1.
  • Synthesis : Achieved via NaH/tosyl chloride in THF (91% yield) .
  • ¹H NMR Data : Aldehyde proton upshifted to δ 10.03 ppm due to electron-withdrawing tosyl group .
  • Key Insight : Tosylation enhances stability and alters solubility, enabling selective functionalization at the aldehyde position.

5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Structure : Suzuki-coupled 3,4-dimethoxyphenyl group at position 4.
  • Synthesis : Pd(PPh₃)₄-mediated coupling (58% yield) .
  • Application : Demonstrates the utility of bromine in cross-coupling reactions to introduce aromatic moieties for structure-activity relationship (SAR) studies.

Biological Activity

7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with a bromine atom at the seventh position of the pyrrolo ring and an aldehyde functional group at the third position. Its molecular formula is C9H7BrN2OC_9H_7BrN_2O with a molecular weight of 227.07 g/mol. The presence of the bromine atom and the aldehyde group significantly influences its reactivity and biological profile.

This compound acts primarily as an inhibitor of specific kinases, which are critical in various signaling pathways related to cell proliferation and survival. By binding to the ATP-binding site of these kinases, it disrupts their activity, leading to potential therapeutic effects in cancer treatment.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell growth in vitro. For instance, it demonstrated significant cytotoxicity against several human cancer cell lines.
  • Anti-inflammatory Effects : Similar compounds within its class have been reported to inhibit COX-2 activity, suggesting potential anti-inflammatory properties. Studies have indicated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Effect on Activity
Bromine at C7Enhances reactivity and binding affinity to targets
Aldehyde at C3Contributes to interactions with biological molecules

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects on HeLa and A375 cell lines, reporting significant inhibition of cell proliferation with an IC50 value of approximately 5 µM .
  • Kinase Inhibition : Research focused on its role as a kinase inhibitor demonstrated that it effectively inhibits SGK-1 kinase activity, which is implicated in various diseases. The inhibition led to decreased cell viability in models expressing high levels of SGK-1 .
  • Anti-inflammatory Studies : In vivo models showed that derivatives similar to this compound exhibited anti-inflammatory effects comparable to indomethacin, highlighting its potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde?

  • Methodological Answer : The compound is synthesized via sequential dihydroxylation and oxidative cleavage of allyl-substituted precursors, followed by cyclization. Key steps include:

  • Dihydroxylation : Use of OsO₄ or other oxidizing agents to convert allyl groups to diols .
  • Oxidative Cleavage : NaIO₄ or similar reagents to generate aldehyde intermediates .
  • Cyclization : Reaction with NaO₂ in aqueous conditions to form the pyrrolo-pyridine core .
  • Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) in DMF for regioselective bromination at the 7-position .
  • Yield Optimization : Adjusting solvent ratios (e.g., water:acetic acid = 3:1) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) improves efficiency .

Q. How is this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming aldehyde proton (δ ~9.9–10.1 ppm) and bromine-induced deshielding effects on adjacent carbons .
  • HRMS : Validates molecular weight (expected [M+H]⁺ = 255.0 for C₈H₅BrN₂O) .
  • X-ray Crystallography : Resolves regiochemistry of bromine substitution and confirms planarity of the pyrrolo-pyridine system .
  • FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .

Q. What are the stability considerations for this compound during storage and reaction conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation or decomposition .
  • Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves in reactions involving Grignard or organometallic reagents .
  • pH Sensitivity : Avoid strong acids/bases to prevent hydrolysis of the aldehyde group; neutral conditions (pH 6–8) are optimal .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The 7-bromo group directs Pd-catalyzed coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at the 5-position due to steric and electronic effects. Use Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in toluene/ethanol (3:1) for >58% yield .
  • Buchwald-Hartwig Amination : Bromine’s electronegativity enhances reactivity with amines; CuI/L-proline systems achieve C-N bond formation at the 3-position .
  • Controlled Experiments : Compare reactivity with non-brominated analogs to isolate bromine’s electronic effects .

Q. What biological activities have been observed for derivatives of this compound, and how are they evaluated?

  • Methodological Answer :

  • Cytotoxicity Screening : Derivatives exhibit IC₅₀ values <10 µM in ovarian cancer cell lines (e.g., A2780) via MTT assays. The aldehyde group is critical for Schiff base formation with cellular targets .
  • Kinase Inhibition : Structural analogs show inhibitory activity against c-Met and Aurora kinases (Kd < 100 nM) in SPR assays. Docking studies suggest the aldehyde interacts with catalytic lysine residues .
  • In Vivo Models : Evaluate pharmacokinetics (e.g., t₁/₂, Cmax) in rodent xenografts after derivatization to oximes or hydrazones to improve bioavailability .

Q. How can contradictions in reported synthetic yields or regioselectivity be resolved?

  • Methodological Answer :

  • Case Study : reports 67% yield using NaO₂ in water, while achieves 91% with NaH/THF. Troubleshoot by:
  • Varying base strength (NaH vs. NaO₂) to optimize deprotonation .
  • Screening solvents (DMF vs. THF) to stabilize intermediates .
  • Regioselectivity Conflicts : If bromination at 7- vs. 3-position occurs, use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic drivers .

Q. What computational tools predict the reactivity and binding modes of this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with M06-2X/cc-pVTZ identifies electrophilic centers (e.g., aldehyde carbon) for nucleophilic attack .
  • Molecular Dynamics (MD) : GROMACS simulations model interactions with DNA G-quadruplexes, highlighting π-π stacking between the pyrrolo-pyridine core and guanine bases .
  • SAR Analysis : CoMFA/CoMSIA maps steric and electrostatic fields to rationalize cytotoxicity trends across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.